Benzyldiisopropylamine
Overview
Description
Benzyldiisopropylamine is an organic compound with the molecular formula C13H21N. It is a tertiary amine, characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to two isopropyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
Benzyldiisopropylamine is a complex molecule with a molecular formula of C13H21N It’s known that most drugs exert their effects by binding to receptors, which are cellular components .
Mode of Action
Generally, drugs interact with their targets, leading to changes in cellular function . The specific interactions between this compound and its targets remain to be elucidated.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and these pathways are crucial for various biological processes
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment of a drug refers to how environmental factors influence the drug’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact a drug’s effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyldiisopropylamine can be synthesized through the alkylation of diisopropylamine with benzyl chloride. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the diisopropylamine, followed by the addition of benzyl chloride to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of N-oxides.
Reduction: This compound can be reduced to form secondary amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Benzyldiisopropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of enolates and other intermediates.
Biology: This compound can be used in the synthesis of biologically active molecules and as a building block in medicinal chemistry.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Diisopropylamine: A secondary amine with similar reactivity but lacking the benzyl group.
Benzylamine: Contains a benzyl group but lacks the isopropyl groups, leading to different reactivity and applications.
Triethylamine: Another tertiary amine with different alkyl groups, used in similar applications but with distinct properties.
Uniqueness: Benzyldiisopropylamine is unique due to the presence of both benzyl and isopropyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in selective reactions and as a reagent in organic synthesis .
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTQULLXGZGQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404465 | |
Record name | BENZYLDIISOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34636-09-4 | |
Record name | BENZYLDIISOPROPYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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